
2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chlorine atom and a methylamino group, linked to a diethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring is introduced via a nucleophilic substitution reaction using a chlorinating agent like phosphorus oxychloride.
Introduction of the Methylamino Group: The methylamino group is added through a nucleophilic substitution reaction, where a methylamine source reacts with the pyrimidine intermediate.
Attachment of the Diethanolamine Moiety: The final step involves the reaction of the pyrimidine derivative with diethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethanolamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the methylamino group, potentially yielding various reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antiviral, and anticancer properties, making it a valuable compound in drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are investigated as potential candidates for treating various diseases due to their ability to interact with specific biological targets.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The diethanolamine moiety can enhance solubility and facilitate cellular uptake, increasing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol: Similar in structure but with different substituents on the pyrimidine ring.
2,2’-((4-Chloro-6-(ethylamino)pyrimidin-2-yl)azanediyl)diethanol: Features an ethylamino group instead of a methylamino group.
2,2’-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)azanediyl)diethanol: Contains a dimethylamino group.
Uniqueness
The uniqueness of 2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
88290-67-9 |
|---|---|
Fórmula molecular |
C9H15ClN4O2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-(methylamino)pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H15ClN4O2/c1-11-8-6-7(10)12-9(13-8)14(2-4-15)3-5-16/h6,15-16H,2-5H2,1H3,(H,11,12,13) |
Clave InChI |
BSRLDHSLXBVGEN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC(=N1)N(CCO)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
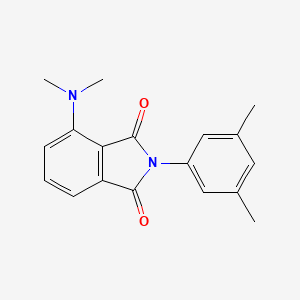
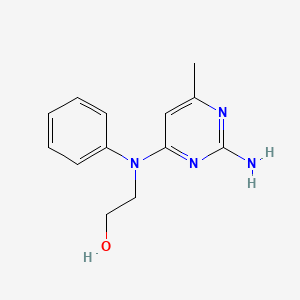
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
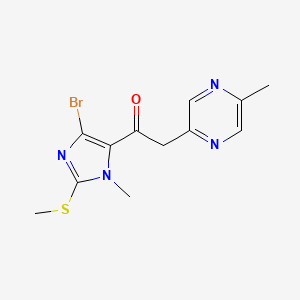

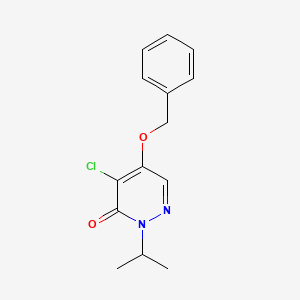
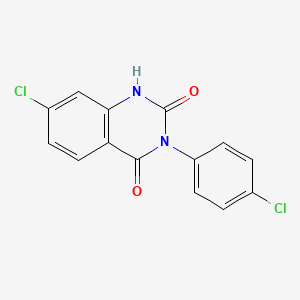
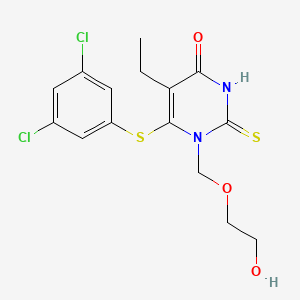
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
